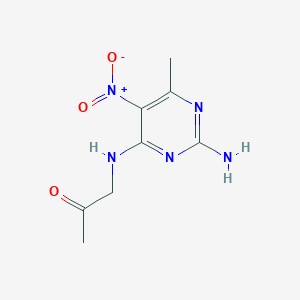
6-Chloropyrimidine-4-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyrimidine-4-sulfinic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a sulfinic acid group at the 4th position of the pyrimidine ring. It has a molecular formula of C4H3ClN2O3S and a molecular weight of 194.60 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrimidine-4-sulfinic acid can be achieved through various methods. One common approach involves the chlorination of pyrimidine derivatives. For instance, 2,4-diamino-6-chloropyrimidine can be synthesized by chlorinating 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride . Another method involves the use of dichloroethane and thionyl chloride to chlorinate 4,6-dihydroxypyrimidine .
Industrial Production Methods
Industrial production methods for 6-Chloropyrimidine-4-sulfinic acid typically involve large-scale chlorination processes. These methods are designed to be cost-effective, environmentally friendly, and capable of producing high yields. For example, the use of phosphorus oxychloride in the chlorination process can achieve a recovery rate of over 70% .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloropyrimidine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted pyrimidine derivatives .
Applications De Recherche Scientifique
6-Chloropyrimidine-4-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Explored for its potential use in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloropyrimidine-4-sulfinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 6-Chloropyrimidine-4-sulfinic acid include:
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
4,6-Dichloropyrimidine: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
6-Chloropyrimidine-4-sulfinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfinic acid group provides unique reactivity compared to other pyrimidine derivatives, making it valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C4H3ClN2O2S |
|---|---|
Poids moléculaire |
178.60 g/mol |
Nom IUPAC |
6-chloropyrimidine-4-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-1-4(10(8)9)7-2-6-3/h1-2H,(H,8,9) |
Clé InChI |
NBQDNAABNVQSNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1Cl)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


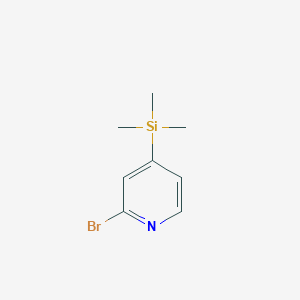

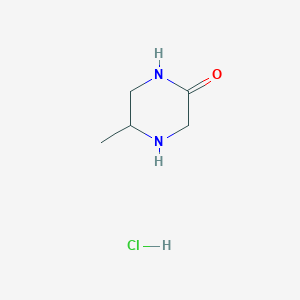
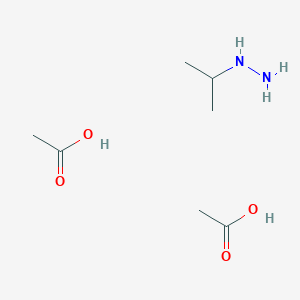
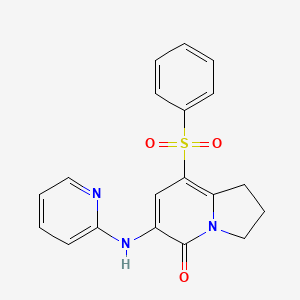
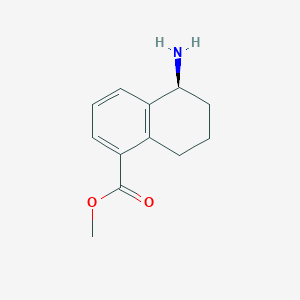




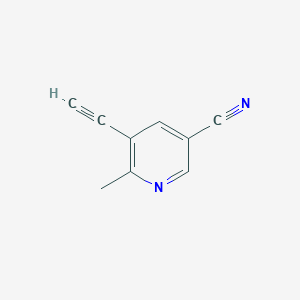
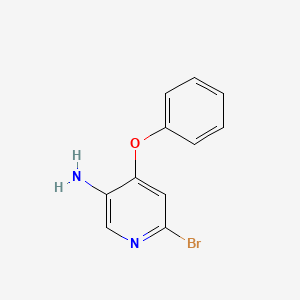
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
